molecular formula C22H33NO3 B1180270 12-Epinapelline CAS No. 110064-71-6

12-Epinapelline

Cat. No. B1180270
M. Wt: 359.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of 12-Epinapelline has not been explicitly detailed in the available literature. However, the synthesis of closely related compounds typically involves complex organic reactions, including radical cyclization processes and the formation of specific stereochemical configurations. For example, a novel synthesis of 12-epi-PGF2α, which may share synthetic strategies with 12-Epinapelline, involves radical cyclization using thionocarbonate (Hwang et al., 1996).

Molecular Structure Analysis

12-Epinapelline's molecular structure has been determined through various spectroscopic methods, including two-dimensional ^1H and ^13C NMR spectroscopy, IR, and mass spectrometry. The compound's crystal and molecular structure analyses revealed that it consists of six main rings with specific conformational features, such as chair, boat, and envelope conformations, indicative of its complex stereochemistry (Atta-ur-rahman et al., 2005).

Chemical Reactions and Properties

While specific chemical reactions involving 12-Epinapelline are not detailed, related compounds exhibit a variety of reactions due to their functional groups. These include transformations of hydroxyl groups, modifications of the alkaloid core, and interactions with other molecules, leading to changes in biological activity and physical properties. The structure-function relationship studies of similar compounds emphasize the importance of molecular features in their biological effects (Wei & McLaughlin, 1974).

Physical Properties Analysis

The physical properties of 12-Epinapelline, such as solubility, melting point, and crystal structure, are crucial for its isolation and characterization. These properties are influenced by the compound's molecular structure, particularly the conformation and orientation of its rings and substituents. The detailed crystallographic analysis provides insights into these aspects, highlighting the compound's stability and conformational preferences (Atta-ur-rahman et al., 2005).

Scientific Research Applications

  • Isolation and Structural Analysis : 12-Epinapelline, an alkaloid, was isolated from Aconitum karakolicum, with its structure determined through spectral characteristics and derivative preparations (Sultankhodzhaev & Yunusov, 1987).

  • Antiarhythmic Activity : A study found that the diterpenoid alkaloid 12-acetyl-12-epinapelline, derived from Aconitum soongoricum, exhibits antiarrhythmic activity. This study involved analyzing the structure, spectral properties, and the activity of the compound (Salimov et al., 2004).

  • N-oxide Derivative : Research on Aconitum baicalense led to the isolation of 12-Epinapelline and its N-oxide, with their structures confirmed through various spectroscopic methods (Zhapova & Semenov, 1993).

  • Crystal and Molecular Structure : A detailed study of the crystal and molecular structure of 12-Epinapelline was conducted, providing insights into its conformation and ring structures (Atta-ur-rahman et al., 2005).

  • Analgesic Activity : A study comparing different alkaloids from Aconitum baikalensis, including 12-epinapelline N-oxide, revealed notable analgesic activities comparable to sodium metamizole (Nesterova et al., 2014).

  • Anti-Inflammatory Activity : Another study highlighted the anti-inflammatory activities of several diterpene alkaloids from Aconitum baikalense, including 12-epinapelline N-oxide, demonstrating high antiexudative activity without ulcerogenic effects, contrasting with nonsteroidal anti-inflammatory drugs (Nesterova et al., 2014).

Safety And Hazards

12-Epinapelline is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAZKLKDEOMJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Epinapelline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
B Tashkhodzhaev, KK Turgunov… - Chemistry of Natural …, 2005 - Springer
… [2]; whereas in 12-acetyl-12-epinapelline it had the ideal chair conformation [3]. These facts generate interest in the structure of 12-epinapelline (1), which was isolated from Aconitum …
Number of citations: 1 link.springer.com
BT Salimov, KK Turgunjov, B Tashkhodzhaev… - Chemistry of natural …, 2004 - Springer
… 12-epinapelline (2) [3] and indicate that the base isolated by us is the monoacetyl derivative of 12-epinapelline… ), a monoacetyl derivative of 12-epinapelline, the PMR spectrum of which …
Number of citations: 9 link.springer.com
YV Nesterova, TN Povet'yeva, NI Suslov… - … biology and medicine, 2014 - researchgate.net
… sic effect of Aconitum baikalensis atisine alkaloids 12-epinapelline N-oxide and songorine (… Atisine alkaloids of close chemical structure – 12-epinapelline N-oxide and songorine – …
Number of citations: 53 www.researchgate.net
MN Sultankhodzhaev, MS Yunusov - Chemistry of Natural Compounds, 1987 - Springer
… and has been called 12-epinapelline. The structure of the new alkaloid has been shown by … direct passage from songorine to 12-epinapelline and a study of their spectral characteristics. …
Number of citations: 6 link.springer.com
T Zhapova, AA Semenov - Chemistry of Natural Compounds, 1993 - Springer
… compound to which we have assigned the structure of 12-epinapelline (III) on the basis of its … Thus, 12-epinapelline has been detected in A. karacolicum [4], and 1- and 12-epinapellines …
Number of citations: 5 link.springer.com
YV Nesterova, TN Povetieva, NI Suslov… - … biology and medicine, 2014 - researchgate.net
… Introduction of 12-epinapelline N-oxide and mesaconitine 1 h after damaging agent contributed to significant reduction of edema (by 39 and 34% respectively, relative to control values). …
Number of citations: 40 www.researchgate.net
YV Nesterova, TN Povetieva, NI Suslov… - Bulletin of experimental …, 2011 - Springer
… napelline and 12-epinapelline N-oxide injections to experimental mice provided only a … Only the number of rearings significantly decreased in mice receiving 12-epinapelline N-oxide …
Number of citations: 42 link.springer.com
YV Nesterova, TN Povetieva, NI Suslov… - Bulletin of experimental …, 2012 - Springer
… Mesaconitine, hypaconitine, songorine, napelline, and 12-epinapelline N-oxide significantly stimulated the growth of colonies from fibroblast precursors. This indicated direct stimulation …
Number of citations: 14 link.springer.com
GN Zyuz'kov, AV Krapivin, YV Nesterova… - Bulletin of experimental …, 2012 - Springer
… On the other hand, 12-epinapelline N-oxide had virtually no effects on tissue regeneration parameters evaluated by visual metrological methods (Tables 1, 2). Histological studies on …
Number of citations: 75 link.springer.com
KH Heo, CK Lee - Korean Journal of Pharmacognosy, 2008 - koreascience.kr
… 시도한바, C19norditerpenoid 알칼로이드로서 isotalatizidine, altaconitine 및 vilmorrianine A를, C20-diterpenoid 알칼로이드로서 veatchine 형인 12-epidehydronapelline, 12-epinapelline, …
Number of citations: 6 koreascience.kr

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